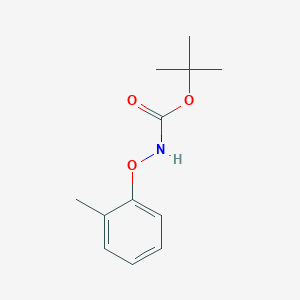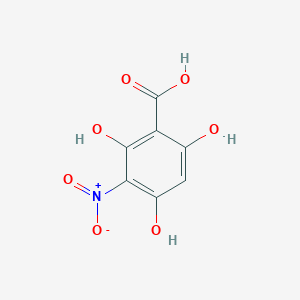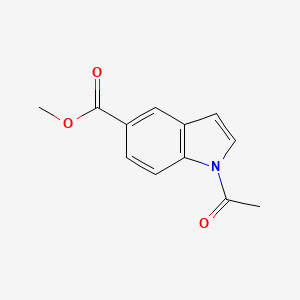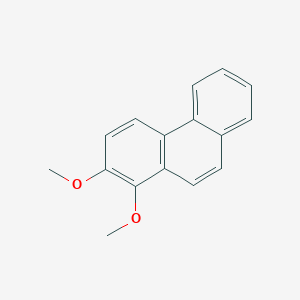![molecular formula C6H3F7O B14289274 3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene CAS No. 122817-51-0](/img/structure/B14289274.png)
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
The synthesis of 3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the hydrosilylation of 3,3,4,4-tetrafluorohexa-1,5-diene and 4-bromo-3,3,4,4-tetrafluorobut-1-ene . Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorinated intermediates and ensure the purity of the final product.
Chemical Reactions Analysis
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include potassium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: It is investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
Comparison with Similar Compounds
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene can be compared with other fluorinated compounds such as:
- 3,3,4,4-Tetrafluoro-4-iodo-1-butene
- Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity. The unique combination of fluorine atoms and the trifluoroethenyl group in this compound provides it with distinct chemical properties, making it valuable for specialized applications.
Properties
| 122817-51-0 | |
Molecular Formula |
C6H3F7O |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-4-(1,2,2-trifluoroethenoxy)but-1-ene |
InChI |
InChI=1S/C6H3F7O/c1-2-5(10,11)6(12,13)14-4(9)3(7)8/h2H,1H2 |
InChI Key |
OZPCECJCSCVIKN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(OC(=C(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[2-[(2-methyl-1,3,2-benzodithiastannol-2-yl)sulfanyl]phenyl]sulfanyl-1,3,2-benzodithiastannole](/img/no-structure.png)






